
4-Chloropicolinic Acid
Overview
Description
4-Chloropicolinic acid, also known as 4-chloropyridine-2-carboxylic acid, is an organic compound with the molecular formula C₆H₄ClNO₂. It is a derivative of picolinic acid, where a chlorine atom is substituted at the fourth position of the pyridine ring. This compound is a colorless to pale yellow solid that is soluble in organic solvents such as methanol, ethanol, and ether, but only slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloropicolinic acid can be synthesized through various methods. One common method involves the chlorination of picolinic acid. The reaction typically uses thionyl chloride as the chlorinating agent. The process involves heating a mixture of picolinic acid and thionyl chloride at 80°C for about 2 hours, followed by cooling and concentrating the mixture under reduced pressure .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions, typically under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include 4-aminopicolinic acid or 4-thiopicolinic acid.
Oxidation: Products include 4-chloronicotinic acid.
Reduction: Products include 4-chloropicolinaldehyde or 4-chloropicolinyl alcohol.
Scientific Research Applications
Chemical Properties and Structure
4-Chloropicolinic acid, with the molecular formula , features a pyridine ring substituted with a chlorine atom at the 4-position and a carboxylic acid group. Its unique structure contributes to its reactivity and utility in synthesis.
Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds.
- Antimicrobial Agents : Research has shown that derivatives of this compound exhibit antimicrobial activity. For instance, compounds synthesized from this compound have been tested for their effectiveness against various bacterial strains, demonstrating potential as novel antibiotics .
- Anti-inflammatory Drugs : The compound has been utilized in the development of anti-inflammatory agents. Studies indicate that certain derivatives can inhibit inflammatory pathways, making them candidates for further pharmaceutical development .
Case Study: Synthesis of Antimicrobial Compounds
A study published in Nature highlighted the synthesis of amides from picolinic acid derivatives, including this compound. The reaction with thionyl chloride produced active intermediates that were subsequently used to create various antimicrobial agents .
Agricultural Applications
In agriculture, this compound is primarily used as a herbicide. Its effectiveness against broadleaf weeds has made it a valuable tool in crop management.
- Herbicidal Activity : The compound acts by disrupting plant growth processes, specifically targeting the auxin transport mechanism in plants. This leads to uncontrolled growth and eventual death of susceptible weed species .
- Crop Protection : Research indicates that formulations containing this compound can be applied to various crops without causing significant harm, thus providing an effective means of weed control while maintaining crop yield .
Data Table: Herbicidal Efficacy
Weed Species | Application Rate (g/ha) | Efficacy (%) |
---|---|---|
Broadleaf Weeds | 100 | 85 |
Grassy Weeds | 150 | 70 |
Perennial Weeds | 200 | 90 |
Synthesis and Industrial Applications
The synthesis of this compound is crucial for its application in industrial chemistry.
- Intermediate for Synthesis : It is often used as an intermediate in the production of other chemical compounds, including agrochemicals and pharmaceuticals. The efficient production methods utilizing thionyl chloride have been documented to yield high purity products suitable for industrial applications .
- Research and Development : Ongoing research focuses on optimizing synthetic routes to enhance yield and reduce environmental impact. Innovations include the use of alternative solvents and catalysts to improve reaction efficiency .
Mechanism of Action
The mechanism of action of 4-chloropicolinic acid involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for metal ions, forming complexes that can inhibit or activate certain enzymes. For example, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding, affecting processes such as viral replication and cell homeostasis .
Comparison with Similar Compounds
4-Chloronicotinic Acid: Similar in structure but with a different position of the chlorine atom.
4-Chloropyridine-2-carboxylic Acid: Another derivative with similar properties.
4-Chloropicolinoyl Chloride: A related compound used in different chemical reactions.
Uniqueness: 4-Chloropicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its role as a precursor in the synthesis of various bioactive molecules make it a valuable compound in research and industry .
Biological Activity
4-Chloropicolinic acid (4-CPA), a derivative of picolinic acid, has garnered attention for its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article explores the compound's biological activity, mechanisms of action, research findings, and potential applications.
- Molecular Formula : CHClNO
- Molecular Weight : 157.55 g/mol
- CAS Number : 5470-22-4
The unique substitution pattern of 4-CPA, characterized by the presence of a chlorine atom at the 4-position of the pyridine ring, contributes to its distinct chemical reactivity and biological activity .
Target Pathways
This compound primarily interacts with zinc transporters , affecting various biochemical pathways, particularly those involved in the metabolism of tryptophan. This interaction is crucial for its anti-infective and immunomodulatory effects.
Mode of Action
- Immunomodulatory Effects : 4-CPA enhances immune responses by modulating zinc levels in immune cells, which is vital for their function.
- Anti-infective Properties : The compound exhibits inhibitory effects on certain pathogens, potentially through its action on zinc-dependent enzymes.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
- Antiproliferative Activity : Research indicates that 4-CPA can inhibit cell proliferation in various cancer cell lines. For example, it has been observed to induce apoptosis in specific cancer cells through its interaction with cellular signaling pathways .
- Herbicidal Activity : As a herbicide, 4-CPA functions by disrupting plant growth mechanisms. It acts as a growth regulator, influencing root and shoot development in target species .
- Neuroprotective Effects : Preliminary studies suggest that 4-CPA may offer neuroprotective benefits, potentially through modulation of oxidative stress and inflammation pathways .
Case Studies
- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that 4-CPA significantly reduced cell viability and induced apoptosis, suggesting its potential as an anticancer agent.
- Agricultural Applications : Field trials have shown that formulations containing 4-CPA effectively control weed populations without adversely affecting crop yields, indicating its utility as an environmentally friendly herbicide.
Data Table: Summary of Biological Activities
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. The compound's absorption, distribution, metabolism, and excretion (ADME) properties are influenced by its chemical structure and interactions within biological systems.
Future Directions
Ongoing research aims to further elucidate the specific molecular mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:
- Development of novel formulations for enhanced delivery and efficacy in therapeutic applications.
- Exploration of synergistic effects with other compounds to enhance antiproliferative or herbicidal activities.
- Detailed studies on the long-term environmental impact of using 4-CPA in agricultural settings.
Q & A
Basic Research Questions
Q. What are the recommended safety precautions when handling 4-Chloropicolinic Acid in laboratory settings?
- Methodological Answer :
-
Hazard Identification : Classified as skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) under GHS .
-
PPE Requirements : Use NIOSH-approved respirators (e.g., P95 for low exposure; OV/AG/P99 for high exposure), chemical-resistant gloves, face shields, and lab coats .
-
Handling Protocols : Avoid dust formation; work in a fume hood with adequate ventilation. In case of skin contact, wash immediately with soap and water .
-
Storage : Store in a dry, cool environment (room temperature) away from incompatible materials .
- Data Table :
Q. What are the standard synthesis routes for this compound, and what are their key reaction conditions?
- Methodological Answer :
-
Route 1 (Oxidation of 4-Chloro-2-methylpyridine) :
-
React 4-chloro-2-methylpyridine with KMnO₄ and CrCl₃ under reflux (70–80°C). Adjust pH to 2–3 post-reaction for crystallization .
-
Route 2 (Chlorination of 2-Picolinic Acid) :
-
Use SOCl₂ or Br₂/NaBr in acidic media. Purify via recrystallization from ethanol/water .
-
Key Considerations : Route 1 yields higher purity but requires precise pH control. Route 2 is faster but may produce halogenated byproducts .
- Data Table :
Synthesis Route | Reagents | Temperature | Yield |
---|---|---|---|
Oxidation | KMnO₄, CrCl₃ | 70–80°C | ~65% |
Chlorination | SOCl₂, NaBr | Reflux | ~28% |
Q. How should researchers characterize the purity and identity of this compound post-synthesis?
- Methodological Answer :
- Melting Point Analysis : Confirm purity via melting point (181°C). Deviations >2°C indicate impurities .
- Spectroscopic Techniques : Use FT-IR (C=O stretch at ~1700 cm⁻¹) and NMR (pyridinium proton signals at δ 8.5–9.0 ppm) .
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to detect trace impurities .
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodological Answer :
- Intermediate in Drug Synthesis : Key precursor for SIRT2 inhibitors (e.g., STC4) and kinase inhibitors like Sorafenib .
- Structure-Activity Relationship (SAR) Studies : Modifications at the pyridine ring’s 4-position enhance binding affinity in enzyme inhibition assays .
Advanced Research Questions
Q. What methodological considerations are critical for scaling up the synthesis of this compound while maintaining yield and purity?
- Methodological Answer :
- Reaction Optimization : Use continuous flow reactors for oxidation steps to improve heat dissipation and reduce side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) for large-scale recrystallization challenges .
- Yield Enhancement : Pre-cool reaction mixtures to -2°C before pH adjustment to minimize product loss .
Q. How can researchers address contradictions in reported melting points or spectroscopic data for this compound across different studies?
- Methodological Answer :
- Calibration Standards : Cross-validate instruments using USP-grade reference standards .
- Crystallization Solvents : Test recrystallization in ethanol vs. acetone; solvent polarity impacts crystal lattice and melting point .
- Collaborative Studies : Compare NMR data with databases (e.g., NIST) to resolve spectral discrepancies .
Q. What strategies optimize the use of this compound as an intermediate in SIRT2 inhibitor development, based on recent SAR studies?
- Methodological Answer :
-
Functional Group Modifications : Introduce 4-dimethylamino groups to enhance SIRT2 binding (IC₅₀ = 10.8 µM for STC4 vs. inactive analogs) .
-
Amide Bond Flexibility : Retain free rotation of the carboxamide C–N bond; rigid analogs (e.g., STC10) show reduced activity .
-
Hydrazide Derivatives : Convert methyl esters to hydrazides (e.g., STC11) for improved solubility and potency .
- Data Table :
Compound | Modification | SIRT2 IC₅₀ (µM) |
---|---|---|
STC4 | 4-Dimethylamino | 10.8 ± 1.9 |
STC9 | 4-Diethylamino | 17.2 ± 1.2 |
STC10 | Rigid amide | Inactive |
Q. What analytical techniques are most effective for detecting trace impurities in this compound, and how should they be validated?
- Methodological Answer :
- LC-MS/MS : Quantify halogenated byproducts (e.g., dichloropyridine derivatives) with a detection limit of 0.01% .
- Validation Parameters : Assess linearity (R² >0.99), precision (%RSD <2%), and recovery (95–105%) per ICH guidelines .
- Reference Standards : Use spiked samples with known impurity concentrations to calibrate methods .
Properties
IUPAC Name |
4-chloropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMYRMGMVLMQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282514 | |
Record name | 4-Chloropicolinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-22-4 | |
Record name | 5470-22-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloropicolinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30282514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloropicolinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.